Porphyrin c

Descripción general

Descripción

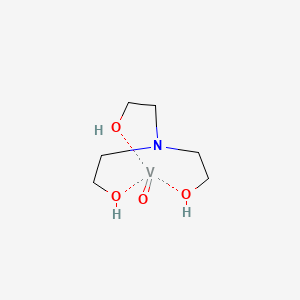

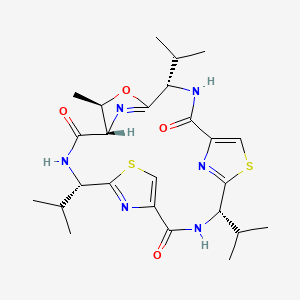

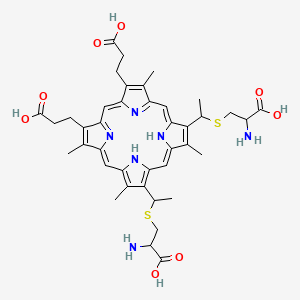

Porphyrin c is a member of the porphyrin family, which are heterocyclic, macrocyclic organic compounds composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. Porphyrins are known for their role in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis . This compound, like other porphyrins, has a large conjugated system that allows it to absorb strongly in the visible region of the electromagnetic spectrum, making it deeply colored .

Métodos De Preparación

The synthesis of porphyrins, including Porphyrin c, can be achieved through several methods. One common approach is the Rothemund synthesis, which involves heating an equimolar mixture of pyrrole and aldehydes in boiling pyridine . Another method is the Adler synthesis, which uses an acid-catalyzed condensation in a high boiling point acid like propionic or acetic acid . The Lindsey method, which employs milder conditions with a chlorinated solvent such as dichloromethane and a Lewis acid like boron trifluoride, is also widely used . Industrial production methods often utilize microwave-assisted synthesis and ionic liquids to increase yields and reduce reaction times .

Análisis De Reacciones Químicas

Porphyrin c undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, porphyrins can form meso-hydroxyporphyrin derivatives, which can inactivate catalytic activity . Reduction reactions often involve the addition of hydrogen atoms to the porphyrin ring, altering its electronic properties. Substitution reactions typically occur at the meso positions of the porphyrin ring, where different functional groups can be introduced . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include hydroxylated and alkylated porphyrins .

Aplicaciones Científicas De Investigación

Porphyrin c has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydroxylation and amination . In biology, porphyrins are essential components of hemoproteins and chlorophyll, playing crucial roles in oxygen transport and photosynthesis . In medicine, porphyrins are used in photodynamic therapy for cancer treatment, where they act as photosensitizers that generate reactive oxygen species to kill cancer cells . In industry, porphyrins are used in the development of advanced materials, such as organic photovoltaic cells and sensors .

Mecanismo De Acción

The mechanism of action of Porphyrin c involves its ability to form complexes with metal ions. These metal-porphyrin complexes can participate in various catalytic processes by facilitating electron transfer reactions . For example, in the manganese porphyrin-catalyzed C–H isocyanation reaction, a diradical intermediate complex is formed, which undergoes axial ligand exchange to produce the final product . The molecular targets and pathways involved in these reactions depend on the specific metal ion and the nature of the substrate .

Comparación Con Compuestos Similares

Porphyrin c can be compared with other similar compounds, such as protoporphyrin IX, octaethylporphyrin, and tetraphenylporphyrin . Protoporphyrin IX is a natural porphyrin that serves as a precursor to hemes and chlorophylls . Octaethylporphyrin is a synthetic analogue of protoporphyrin IX, known for its high symmetry . Tetraphenylporphyrin is another synthetic analogue with phenyl groups at the meso positions, making it highly symmetrical and stable . The uniqueness of this compound lies in its specific structural and electronic properties, which can be tailored for various applications .

Propiedades

IUPAC Name |

2-amino-3-[1-[7-[1-(2-amino-2-carboxyethyl)sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZWIZMWKSTIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318144 | |

| Record name | Porphyrin c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-50-7 | |

| Record name | Porphyrin c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Porphyrin c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)